molecular formula C13H21N3OS B7927098 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

Cat. No.: B7927098
M. Wt: 267.39 g/mol
InChI Key: ZGVLJUGSQIELHW-UMJHXOGRSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a chiral amide derivative characterized by a cyclopropyl group, a methyl-substituted amino acid backbone, and a thiazole-containing ethyl moiety. Its molecular formula is C₁₅H₂₂N₄OS, with a molecular weight of 306.43 g/mol (estimated). This compound is notable for its structural complexity, combining a rigid cyclopropane ring and a heteroaromatic thiazole group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-8(2)11(14)13(17)16(10-4-5-10)9(3)12-15-6-7-18-12/h6-11H,4-5,14H2,1-3H3/t9?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVLJUGSQIELHW-UMJHXOGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiazole ring, followed by the introduction of the cyclopropyl group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its cyclopropyl-thiazole hybrid structure , distinguishing it from other amides and butyramides. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Molecular Weight CAS Number Applications/Notes
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide Cyclopropyl, thiazole-ethyl, chiral center 306.43 N/A Potential use in metal-catalyzed reactions or as a pharmacophore
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide Cyclopropyl, 3-CF₃-benzyl 314.35 1354001-58-3 Bioactive compound; trifluoromethyl group enhances lipophilicity
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide Fluorinated aryl, piperidine ~372.40 N/A Regulated compound; structural similarity to fentanyl analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl, benzamide 221.30 N/A Model for N,O-bidentate directing groups in catalysis

Key Observations :

  • Compared to regulated propionamide derivatives (e.g., fentanyl analogs in ), the target compound lacks opioid-like motifs (e.g., piperidine), reducing regulatory concerns.
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : Butyramides typically show strong C=O stretches near 1650–1680 cm⁻¹ and N–H bends near 1550 cm⁻¹ . The thiazole group in the target compound may introduce additional peaks for C=N (~1600 cm⁻¹) and C–S (~700 cm⁻¹).
  • Solubility : The cyclopropyl and thiazole groups likely reduce water solubility compared to simpler amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ), which has a polar hydroxyl group.

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the CAS number 1354025-18-5. Its molecular formula is C10H16N2OSC_{10}H_{16}N_{2}OS, and it features a cyclopropyl group along with a thiazole moiety, which are crucial for its biological activity.

Structural Formula

The structural representation of the compound can be summarized as follows:

InChI InChI 1S C10H16N2OS c1 8 10 11 4 7 14 10 12 5 6 13 9 2 3 9 h4 7 9 13H 2 3 5 6H2 1H3\text{InChI }\text{InChI 1S C10H16N2OS c1 8 10 11 4 7 14 10 12 5 6 13 9 2 3 9 h4 7 9 13H 2 3 5 6H2 1H3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This interaction can lead to decreased enzymatic activity and altered metabolic pathways.

Receptor Modulation:
By binding to certain receptors, the compound can either activate or inhibit signaling pathways. This modulation can influence physiological processes and contribute to its therapeutic effects.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated that thiazole derivatives inhibit bacterial growth effectively.
Cancer Cell LinesEvaluated the cytotoxicity of thiazole compounds against various cancer cell lines; results indicated significant inhibition of cell proliferation.
CDK9 InhibitorsInvestigated structure-activity relationships for CDK9 inhibitors; findings may inform future studies on (S)-2-Amino-N-cyclopropyl derivatives.

Comparative Analysis

Comparing this compound with other thiazole-containing compounds reveals unique aspects regarding its activity:

Compound NameBiological ActivityNotable Features
Thiazole Derivative AAntimicrobialBroad-spectrum activity
Thiazole Derivative BAnticancerTargeted action on specific cancer pathways
(S)-2-Amino-N-cyclopropyl...Potentially antimicrobial/anticancerUnique cyclopropyl group enhances binding affinity

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